molecular formula C19H14N4O3 B2465215 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251602-63-7

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2465215
CAS No.: 1251602-63-7
M. Wt: 346.346
InChI Key: LESUULRVSQBDGB-UHFFFAOYSA-N
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Description

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that features a pyrazine ring fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: Starting from appropriate diketones or diesters, the pyrazine ring can be synthesized through cyclization reactions.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the pyrazine and oxadiazole rings through a suitable linker, often using reagents like phosphorous oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(phenylmethyl)-1H-pyrazole-4-carboxamide
  • 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)urea

Uniqueness

Compared to similar compounds, 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.

Properties

IUPAC Name

1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-18-19(25)23(15-9-5-2-6-10-15)12-11-22(18)13-16-20-17(21-26-16)14-7-3-1-4-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUULRVSQBDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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